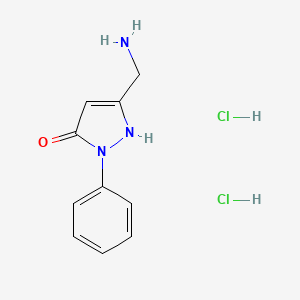

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWWERRVKULCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride typically involves the condensation of hydrazine derivatives with β-diketones, followed by subsequent functionalization steps. One common method includes:

Condensation Reaction: Hydrazine hydrate reacts with acetophenone to form 1-phenyl-3-methyl-5-pyrazolone.

Aminomethylation: The pyrazolone derivative is then treated with formaldehyde and ammonium chloride to introduce the aminomethyl group.

Formation of Dihydrochloride Salt: The final compound is obtained by treating the aminomethylated pyrazolone with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the pyrazolone ring to pyrazolidinone derivatives.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Pyrazolidinone derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Pharmacological Studies

- Antimicrobial Activity

- Cancer Research

- Neuroprotective Effects

Case Study 1: Analgesic Activity

A study conducted on the analgesic effects of various pyrazole derivatives, including 5-(aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride, demonstrated significant pain relief in animal models comparable to conventional analgesics. The mechanism was attributed to COX inhibition and modulation of pain pathways .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 3: Anticancer Properties

In vitro studies revealed that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through caspase activation. This research paves the way for further exploration into its use as a chemotherapeutic agent .

Data Tables

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 5-(aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride can be contextualized against related pyrazolone and pyridazinone derivatives. Key comparisons include:

Table 1: Comparative Analysis of Pyrazolone Derivatives

Structural and Functional Insights

Substituent Effects on Solubility: The aminomethyl-dihydrochloride group in the target compound significantly enhances solubility in polar solvents compared to non-ionic analogs like 5-methyl-2-phenylpyrazol-3-one . Chlorine substitution (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) reduces solubility due to its electron-withdrawing nature .

Hydrogen Bonding and Reactivity: The aminomethyl group facilitates hydrogen bonding, as observed in pyrazolone derivatives with amino or hydroxyl substituents . This property is absent in methyl- or chloro-substituted analogs.

Synthetic Versatility: The target compound’s aminomethyl group can undergo further functionalization (e.g., acylation or alkylation), similar to 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one . In contrast, 5-methyl-2-phenylpyrazol-3-one requires harsher conditions for derivatization, as seen in its benzoylation using calcium hydroxide and benzoyl chloride .

Spectroscopic Differentiation: 1H NMR: The aminomethyl group in the target compound produces a distinct triplet for -CH₂NH₃⁺ (δ ~3.2–3.5 ppm), absent in methyl- or chloro-substituted analogs . IR: The dihydrochloride salt shows broad N-H stretches (~2500–3000 cm⁻¹) from protonated amines, contrasting with neutral NH bands in non-salt forms .

Biologische Aktivität

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolone core structure, characterized by the presence of an aminomethyl group and a phenyl ring. Its molecular formula is with a molecular weight of approximately 230.26 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of 5-(aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives of pyrazolone have shown promising activity against pathogens such as E. coli and Staphylococcus aureus, indicating potential therapeutic applications in treating infections .

Anti-inflammatory and Analgesic Effects

5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride has been investigated for its anti-inflammatory and analgesic effects. In vivo studies demonstrate that it can reduce edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like indomethacin .

Synthesis Methods

The synthesis of 5-(aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride typically involves several steps:

- Condensation Reaction : Hydrazine derivatives react with β-diketones to form the pyrazolone structure.

- Aminomethylation : The pyrazolone derivative is treated with formaldehyde and ammonium chloride to introduce the aminomethyl group.

- Formation of Dihydrochloride Salt : The final compound is obtained by treating the aminomethylated pyrazolone with hydrochloric acid .

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Bouabdallah et al. (2022) | N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity against Hep-2 and P815 | 3.25 mg/mL |

| Xia et al. (2022) | 1-arylmethyl-3-aryl-1H-pyrazole derivatives | Antitumor activity | IC50 = 49.85 μM |

| Fan et al. (2022) | Pyrazole-linked thiourea derivatives | CDK2 inhibition | IC50 = 25 nM |

These studies illustrate the compound's potential as a scaffold for drug development, particularly in cancer therapy and anti-inflammatory treatments.

Comparison with Similar Compounds

The following table compares 5-(aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride with structurally similar compounds:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride | 919741-65-4 | Contains an aminomethyl group; potential therapeutic uses |

| 2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one | 69267-59-0 | Exhibits similar biological activities; used in medicinal chemistry |

| 1-Ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one | 3614-49-1 | Investigated for biological activities; shares core structure |

Analyse Chemischer Reaktionen

Acylation Reactions

The aminomethyl group undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is typically performed in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, DMF, 80°C | N-Acetyl-5-(aminomethyl)-2-phenylpyrazolone | 85% | |

| Benzoyl chloride, THF, RT | N-Benzoylated derivative | 72% |

The acetylated product exhibits enhanced stability due to reduced nucleophilicity of the amine group.

Condensation with Carbonyl Compounds

The ketone group at the 3-position participates in condensation reactions with aldehydes or ketones, forming Schiff bases or hydrazones . For example:

-

Reaction with benzaldehyde in ethanol under acidic catalysis yields a hydrazone derivative.

-

Microwave-assisted condensation with substituted acetophenones reduces reaction time by 50% compared to conventional heating .

Key Data:

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. Reaction with β-diketones or enaminones in acetic acid generates pyrazolo[3,4-b]pyridines :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoromethyl-β-diketone | Reflux in acetic acid, 6 h | Pyrazolo[3,4-b]pyridine derivative | 78% |

| Enaminone | Ultrasonic irradiation, 4 min | Spirocyclic pyrazolone | 88% |

Cyclization is regioselective, favoring attack at the C-4 position of the pyrazole ring .

Oxidation and Reduction

-

Oxidation: The ketone group resists oxidation under mild conditions but forms carboxylic acid derivatives with strong oxidants (e.g., KMnO₄).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is less common due to competing side reactions .

Cross-Coupling Reactions

The phenyl group at the 2-position enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance:

Optimized Conditions:

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound exhibits pH-sensitive behavior:

-

In acidic media (pH < 3), the aminomethyl group remains protonated, limiting nucleophilicity.

-

In neutral/basic conditions (pH 7–9), deprotonation enhances reactivity for acylation or alkylation .

Biological Activity Derivatization

Modifications of the aminomethyl group correlate with pharmacological effects:

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride?

Methodological Answer: The compound can be synthesized via cyclization reactions of pyrazolone precursors. A Vilsmeier-Haack reaction is a common approach, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation under acidic conditions to yield intermediates, which are subsequently functionalized with aminomethyl groups . For example, describes similar syntheses of pyrazolone derivatives using base-assisted cyclization, achieving yields of 46–63% under reflux conditions in ethanol or methanol. Key steps include:

- Precursor preparation : Use of substituted phenylhydrazines and β-ketoesters.

- Cyclization : Base-mediated (e.g., NaOH, KOH) or acid-catalyzed (e.g., H₂SO₄) conditions.

- Aminomethylation : Reaction with formaldehyde and ammonium chloride in ethanol.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ groups at δ 4.0–5.0 ppm) and carbon backbone .

- FTIR : Confirm amine (-NH₂) stretches at ~3300 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ for dihydrochloride salts) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., Cl content ~20% for dihydrochloride).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazolone derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs for structure solution and refinement:

- Data Collection : At low temperatures (e.g., 100 K) to minimize thermal motion .

- Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement with anisotropic displacement parameters .

- Validation : Check R-factors (<0.05 for high-resolution data) and data-to-parameter ratios (>15:1) . reports R = 0.052 for a pyrazole-quinoline hybrid, confirming structural accuracy.

Q. What methodologies are used to investigate hydrogen-bonding patterns in pyrazolone derivatives?

Methodological Answer: Graph set analysis (GSA) is applied to categorize hydrogen-bonding motifs:

Q. How can researchers address contradictions in synthetic yields or spectral data?

Methodological Answer:

- Yield Optimization : Vary reaction solvents (e.g., DMF for polar intermediates) or catalysts (e.g., p-TsOH for acid-sensitive steps) .

- Spectral Discrepancies :

- Dynamic Effects : Use VT-NMR to detect tautomerism (e.g., keto-enol equilibria in pyrazolones).

- Impurity Profiling : LC-MS to identify byproducts (e.g., over-alkylated species).

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.